methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate
Description
Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate is a complex organic compound featuring an indole core linked to an oxadiazole ring and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-19-22-23-20(27-19)18-12-16-6-4-5-7-17(16)24(18)13-14-8-10-15(11-9-14)21(25)26-2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZQOHXKLBHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole Synthesis: The indole core is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling Reaction: The oxadiazole and indole moieties are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities within the molecule, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of oxadiazole N-oxides or indole N-oxides.
Reduction: Formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Formation of various esters or amides.
Scientific Research Applications
The chemical structure of methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate features a complex arrangement that includes an indole moiety and an oxadiazole ring, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and indole derivatives exhibit promising anticancer properties. For instance, research has shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share similar pathways due to its structural components.
Case Study: Indole Derivatives in Cancer Treatment
A study published in the journal Molecules highlighted the efficacy of indole-based compounds in targeting multiple cancer types. The research demonstrated that these compounds could modulate signaling pathways involved in tumor growth and metastasis . Given the structural similarities, this compound may also exhibit similar therapeutic effects.
Antimicrobial Properties
The presence of the oxadiazole ring has been linked to enhanced antimicrobial activity. Compounds with oxadiazole structures have been reported to show significant activity against various bacteria and fungi. This suggests that this compound could be explored as a potential antimicrobial agent.
Research Findings
A study focusing on the synthesis of novel oxadiazole derivatives found that certain compounds exhibited potent antibacterial properties against resistant strains of bacteria . This paves the way for further investigation into the antimicrobial potential of this compound.
Organic Electronics
This compound may also find applications in the field of organic electronics due to its electronic properties. Compounds with similar structures have been utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Performance Metrics
Research conducted on related compounds has demonstrated their effectiveness as hole transport materials in OLEDs. These materials showed high efficiency and stability under operational conditions . The exploration of methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-y)l]-1H-indol -1 -yl]methyl}benzoate in this context could lead to advancements in organic electronic devices.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity, while the oxadiazole ring can inhibit enzyme function by interacting with the active site .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate stands out due to its combined indole and oxadiazole functionalities, which provide a unique set of chemical and biological properties. This dual functionality allows for more versatile applications in drug design and material science .
Biological Activity
Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate is a compound that integrates a benzoate structure with an oxadiazole and indole moiety. The biological activity of this compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure comprises:
- Benzoate group : Provides a hydrophobic character.
- Indole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring from appropriate precursors.
- Coupling reactions to attach the indole and benzoate groups.
Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the desired compound. For instance, Zheng et al. (2024) described methods for synthesizing derivatives of 1,3,4-oxadiazoles with potential biological activities .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown efficacy against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. In vitro studies demonstrated that certain derivatives achieved inhibitory rates exceeding 90% at specific concentrations .
| Compound | Inhibitory Rate (%) | Concentration (µg/mL) |
|---|---|---|
| 4a-2 | 68.6 | 200 |
| 4a-3 | 62.3 | 200 |
| Bismerthiazol | 49.6 | 200 |
These results indicate that the presence of the oxadiazole moiety is crucial for enhancing antibacterial activity.
Anticancer Activity
The indole component in this compound is associated with various anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells through multiple mechanisms including modulation of signaling pathways involved in cell survival and proliferation.
In a comparative study, compounds featuring both oxadiazole and indole structures demonstrated enhanced cytotoxicity against cancer cell lines compared to their individual counterparts. The synergistic effect between these two moieties is believed to contribute to their potency .
Case Study 1: Antibacterial Evaluation
A study evaluated several oxadiazole derivatives against Xanthomonas oryzae using a turbidimeter test. Among these compounds, this compound exhibited superior antibacterial activity compared to traditional antibiotics like bismerthiazol .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that compounds similar to methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-y)-1H-indol -1 -yl]methyl}benzoate triggered significant apoptotic pathways. The study emphasized the importance of structural modifications in enhancing the cytotoxic effects against resistant cancer cells .
Q & A
Q. What are the common synthetic routes for methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides under dehydrating agents like POCl₃. Subsequent alkylation or coupling reactions introduce the indole and benzoate moieties. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst use (e.g., CuI for Sonogashira coupling). Purity is ensured via recrystallization or column chromatography .
Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, N-H indole stretch at ~3400 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylene protons at δ 4.5–5.0 ppm for the benzyl linker, aromatic protons for indole/oxadiazole).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₂H₂₀N₃O₃). Elemental analysis (C, H, N) ensures stoichiometric purity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for airborne control (Category 4 acute toxicity via inhalation ). Wear nitrile gloves (skin irritation Category 2 ) and safety goggles (eye irritation Category 2A ). In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of derivatives to predict biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. For example, oxadiazole derivatives exhibit π-π stacking with hydrophobic pockets, while indole moieties may interact with catalytic residues. MD simulations (GROMACS) assess stability over 100 ns trajectories. QSAR models correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with antibacterial IC₅₀ values .
Q. What strategies resolve contradictions in NMR and mass spectrometry data when analyzing structural isomers?
- Methodological Answer : Contradictions arise from tautomerism (e.g., oxadiazole vs. thiadiazole isomers) or regioselectivity. Use 2D NMR (¹H-¹³C HSQC, HMBC) to map coupling between protons and heteroatoms. Isotopic labeling (e.g., ¹⁵N for oxadiazole) clarifies ambiguous peaks. High-resolution MS/MS fragments distinguish isobaric species via unique cleavage patterns (e.g., loss of CO₂ from benzoate vs. indole fragmentation) .
Q. How do modifications to the oxadiazole and indole moieties affect the compound’s interaction with biological targets?
- Methodological Answer :
- Oxadiazole Modifications : Replacing 5-ethyl with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.
- Indole Modifications : Substituents at the 1-position (e.g., methyl vs. benzyl) alter steric hindrance in binding pockets. Fluorescence quenching assays quantify binding to serum albumin (Ka ~10⁴ M⁻¹).
- Biological Pathways : Oxadiazole derivatives inhibit cyclooxygenase-2 (COX-2) via competitive binding (IC₅₀ = 2.3 µM), while indole groups modulate serotonin receptor affinity (Ki = 15 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
